molecular formula C20H20Cl2N8O5 B12796944 L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- CAS No. 151648-48-5

L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)-

Cat. No.: B12796944
CAS No.: 151648-48-5
M. Wt: 523.3 g/mol
InChI Key: ZUJKDHNUVLCZJT-JTQLQIEISA-N
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Description

L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone modified with a dichlorobenzoyl group and a pteridinyl moiety. Its molecular formula is C20H20Cl2N8O5, and it has a molecular weight of 523.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the dichlorobenzoyl group through an acylation reaction. The pteridinyl moiety is then attached via a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pteridinyl oxides, while reduction can produce dichlorobenzoyl-reduced derivatives .

Scientific Research Applications

L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pteridinyl moiety plays a crucial role in these interactions, often acting as a competitive inhibitor or activator .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Dichloromethotrexate
  • 3’,5’-Dichloroamethopterin
  • Methotrexate, dichloro

Uniqueness

Compared to similar compounds, L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is unique due to its specific combination of functional groups. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for specialized applications .

Properties

CAS No.

151648-48-5

Molecular Formula

C20H20Cl2N8O5

Molecular Weight

523.3 g/mol

IUPAC Name

(2S)-2-[[2,3-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20Cl2N8O5/c1-30(7-8-6-25-17-15(26-8)16(23)28-20(24)29-17)11-4-2-9(13(21)14(11)22)18(33)27-10(19(34)35)3-5-12(31)32/h2,4,6,10H,3,5,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t10-/m0/s1

InChI Key

ZUJKDHNUVLCZJT-JTQLQIEISA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl

Origin of Product

United States

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